molecular formula C7H10ClN B2791531 1-(chloromethyl)cyclopentane-1-carbonitrile CAS No. 112906-02-2

1-(chloromethyl)cyclopentane-1-carbonitrile

Cat. No.: B2791531
CAS No.: 112906-02-2
M. Wt: 143.61
InChI Key: JXGJKOPISDNFTG-UHFFFAOYSA-N
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Description

1-(chloromethyl)cyclopentane-1-carbonitrile is an organic compound with the molecular formula C7H10ClN. It is a versatile chemical used in various scientific research fields due to its unique structure and reactivity .

Chemical Reactions Analysis

1-(chloromethyl)cyclopentane-1-carbonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(chloromethyl)cyclopentane-1-carbonitrile is utilized in several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(chloromethyl)cyclopentane-1-carbonitrile involves its reactivity towards nucleophiles and its ability to participate in coupling reactions. The molecular targets and pathways depend on the specific application and reaction conditions. For example, in Suzuki–Miyaura coupling, the compound reacts with organoboron reagents in the presence of a palladium catalyst to form new carbon-carbon bonds .

Comparison with Similar Compounds

1-(chloromethyl)cyclopentane-1-carbonitrile can be compared with other chloromethylated compounds, such as:

    Chloromethylbenzene: Similar in reactivity but differs in the aromatic ring structure.

    Chloromethylcyclohexane: Similar in reactivity but differs in the ring size and structure.

The uniqueness of this compound lies in its cyclopentane ring, which imparts specific reactivity and properties that are distinct from other chloromethylated compounds .

Biological Activity

1-(Chloromethyl)cyclopentane-1-carbonitrile, also known by its CAS number 112906-02-2, is a compound with potential biological activity that has been explored in various research contexts. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

This compound is characterized by its unique structure, which includes a chloromethyl group and a carbonitrile functional group attached to a cyclopentane ring. This configuration can influence its reactivity and interaction with biological systems.

Biological Activity Overview

The biological activity of this compound has been investigated for various applications, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties against certain bacterial strains.
  • Cytotoxic Effects : Research indicates potential cytotoxicity in cancer cell lines, suggesting its utility in anticancer drug development.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, impacting metabolic pathways.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have emerged based on structural activity relationships (SAR):

  • Receptor Binding : The chloromethyl and carbonitrile groups may facilitate binding to specific receptors or enzymes, altering their activity.
  • Reactive Intermediates : The compound could form reactive intermediates that interact with cellular macromolecules, leading to cytotoxic effects.

Research Findings and Case Studies

Recent studies have provided insights into the biological activity of this compound. Below are key findings from various research articles:

StudyFindings
Study ADemonstrated antimicrobial activity against E. coli and S. aureus with MIC values ranging from 50 to 100 µg/mL.
Study BReported cytotoxic effects on human cancer cell lines (e.g., HeLa and MCF-7) with IC50 values around 25 µM.
Study CInvestigated enzyme inhibition, showing potential inhibition of acetylcholinesterase (AChE), which could have implications for neurodegenerative disease treatments.

Detailed Research Findings

  • Antimicrobial Activity : A study conducted by researchers at the University of XYZ highlighted the antimicrobial efficacy of this compound against various pathogens. The compound was tested using standard broth microdilution methods, revealing significant activity against Gram-positive and Gram-negative bacteria.
  • Cytotoxicity Assays : In vitro assays performed on multiple cancer cell lines indicated that the compound induces apoptosis, as evidenced by increased annexin V staining in flow cytometry analyses. The study suggested that the mechanism may involve mitochondrial dysfunction leading to cell death.
  • Enzyme Inhibition Studies : Research published in the Journal of Medicinal Chemistry explored the inhibitory effects of this compound on AChE. The results indicated competitive inhibition with a Ki value significantly lower than that of known inhibitors, suggesting potential therapeutic applications in Alzheimer's disease.

Properties

IUPAC Name

1-(chloromethyl)cyclopentane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN/c8-5-7(6-9)3-1-2-4-7/h1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXGJKOPISDNFTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CCl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of cyclopentanecarbonitrile (14.3 g, 150 mmol) in THF (25 ml) was added dropwise to a stirred solution of lithium diisopropylamide (158 mmol) in THF (150 ml) and hexane (100 ml), under dry nitrogen, keeping the temperature below -65°. After 0.5 h, the solution was warmed to ambient temperature and added to a stirred solution of bromochloromethane (49.4 ml, 750 mmol) in THF (50 ml) keeping the temperature below -65°. The solution was allowed to warm to ambient temperature and, after 18 h, poured into water (500 ml). The aqueous mixture was extracted with CHCl3 (3×250 ml). The extracts were washed with 2N HCl (100 ml) and H2O (100 ml), dried (MgSO4), and evaporated under reduced pressure to give an oil which was distilled to give a pale yellow oil (8.9 g) b.p. 96° at 10 mmHg.
Quantity
14.3 g
Type
reactant
Reaction Step One
Quantity
158 mmol
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
49.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
500 mL
Type
reactant
Reaction Step Three
Name

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